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Abstract

The gpdA gene, encoding the highly conserved enzyme Glyceraldehyde-3-Phosphate
Dehydrogenase (GAPDH), represents a cornerstone of central carbon metabolism in fungi. As
a key catalyst in the glycolytic pathway, the protein product of gpdA facilitates the conversion
of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step. This
technical guide provides an in-depth exploration of the gpdA gene's function in fungal
glycolysis, its regulation, and its broader implications in fungal physiology and pathogenesis.
We delve into the molecular mechanisms governing gpdA expression, present quantitative
data on its activity under various conditions, and provide detailed experimental protocols for its
study. Furthermore, this guide explores the concept of GAPDH as a "moonlighting” protein,
highlighting its non-glycolytic roles that contribute to fungal virulence and interaction with the
host environment. This comprehensive overview is intended to serve as a valuable resource for
researchers and professionals in mycology, drug development, and biotechnology.

Introduction: The Centrality of gpdA in Fungal
Metabolism

Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating
ATP and NADH in the process.[1] In fungi, this pathway is essential for energy production and
providing precursors for various biosynthetic processes.[2] At the heart of this pathway lies the
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enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), encoded by the gpdA gene.
[3] The gpdA gene is typically characterized by its strong, constitutive expression, making its
promoter a popular tool for robust heterologous gene expression in fungal biotechnology.[4][5]

While gpdA is the primary glycolytic GAPDH, many fungi possess other GAPDH isozymes,
such as GpdC, which can play roles in specific stress responses, like tolerance to reactive
nitrogen species, by utilizing NADP+ as a cofactor instead of NAD+.[6] This highlights a
metabolic flexibility that allows fungi to adapt to diverse and often challenging environments.

Beyond its canonical role in glycolysis, the GAPDH protein has been identified as a
"moonlighting” protein, exhibiting functions independent of its enzymatic activity. These non-
glycolytic roles can include adhesion to host cells and components of the extracellular matrix,
contributing to the virulence of pathogenic fungi.

The Core Function: gpdA in the Glycolytic Pathway

The protein product of the gpdA gene, GAPDH, catalyzes the sixth step of glycolysis: the
oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate
(1,3-BPG). This reaction is a critical energy-conserving step in the pathway.

Reaction:
Glyceraldehyde-3-phosphate + NAD+ + Pi < 1,3-bisphosphoglycerate + NADH + H+

This reaction is significant for two primary reasons:

It generates a high-energy phosphate bond in 1,3-bisphosphoglycerate, which is
subsequently used to produce ATP in the next step of glycolysis.

e |t produces a molecule of NADH, which can be reoxidized through the electron transport
chain to generate additional ATP under aerobic conditions.
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Quantitative Data on gpdA Expression and Activity

The expression of the gpdA gene and the activity of its protein product can be influenced by
various environmental factors. The following table summarizes quantitative data from studies

on Aspergillus nidulans under osmotic stress.
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Regulation of gpdA Expression and Glycolysis

The regulation of glycolysis is crucial for fungi to adapt their metabolism to the available carbon
sources and environmental conditions. This regulation occurs at both the transcriptional and
post-transcriptional levels.

Transcriptional Regulation of the gpdA Promoter

The promoter of the gpdA gene contains specific sequence elements that are recognized by
transcription factors. In Aspergillus nidulans, two upstream activating sequences have been
identified that are crucial for the high-level constitutive expression of the gene.[8] While specific
transcription factors that directly bind the gpdA promoter in Aspergillus nidulans are not fully
elucidated, studies in other fungi provide insights into the general mechanisms of glycolytic
gene regulation.
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In Candida albicans, the transcription factors Tye7 and Gal4 are key activators of glycolytic
genes.[9][10] They exhibit functional redundancy, and their binding to glycolytic gene promoters
is dependent on the carbon source.[9][11] In Saccharomyces cerevisiae, the Gerlp-Ger2p

complex is a major transcriptional activator of glycolytic genes.[12]
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Broader Glycolytic Regulation

The entire glycolytic pathway is tightly regulated to meet the cell's energetic and biosynthetic
needs. In yeast, the Ras-adenylate cyclase pathway and the cAMP-protein kinase A (PKA)
pathway play significant roles in regulating the expression of some glycolytic genes, particularly
in response to glucose availability.[13] The formation of glucose-6-phosphate is a key signal for
the transcriptional activation of many glycolytic genes.[13]

Experimental Protocols
Gene Knockout and Overexpression of gpdA

Objective: To study the functional role of gpdA through its deletion or increased expression.

Methodology: A CRISPR/Cas9 system can be efficiently used for gene targeting in Aspergillus
species.[14]

e Construct Design:

[¢]

A vector containing the Cas9 nuclease under the control of a strong constitutive promoter
(e.g., the A. nidulans gpdA promoter itself) and a selectable marker is used.[14]

o Asingle guide RNA (sgRNA) specific to the gpdA gene is designed and cloned into the
vector.

o For knockout, a donor DNA template with homology arms flanking a selectable marker is
co-transformed.

o For overexpression, the gpdA gene can be cloned under the control of an even stronger
or an inducible promoter.

e Transformation:
o Protoplasts of the fungal strain are prepared.

o The CRISPR/Cas9 plasmid and the donor DNA (for knockout) are introduced into the
protoplasts via polyethylene glycol (PEG)-mediated transformation.

¢ Selection and Verification:
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o Transformants are selected on appropriate media.

o Genomic DNA is extracted from the transformants, and successful gene targeting is
verified by PCR and Southern blotting.

Design sgRNA and
Donor DNA for gpdA

Co-transform Protoplasts with
CRISPR/Cas9 Plasmid and Donor DNA

Select Transformants on
Appropriate Media

Verify Gene Knockout
(PCR, Southern Blot)

Phenotypic Analysis of
Knockout Strain
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Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Enzyme Assay

Objective: To quantify the enzymatic activity of GpdA in fungal cell extracts.

Principle: The assay measures the rate of NADH production, which is directly proportional to
GAPDH activity. The increase in absorbance at 340 nm due to NADH formation is monitored
spectrophotometrically.[6][15]

Reagents:

o Assay Buffer: 30 mM sodium pyrophosphate, pH 8.4.[6]
e 1 mM NAD+.[6]

¢ 3 mM Glyceraldehyde-3-phosphate (GAP).[6]

e Fungal cell extract.

Procedure:

» Prepare fungal cell extracts by disrupting mycelia (e.g., by grinding in liquid nitrogen) in an
appropriate lysis buffer.[6]

o Centrifuge the lysate to pellet cell debris and collect the supernatant.
¢ In a cuvette, mix the assay buffer and NAD+.

e Add the cell extract to the cuvette.

« Initiate the reaction by adding GAP.

e Immediately measure the change in absorbance at 340 nm over time using a
spectrophotometer.
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o Calculate the enzyme activity based on the rate of NADH formation (molar extinction
coefficient of NADH at 340 nm is 6220 M~1cm™1).

Metabolite Extraction and Analysis for Glycolysis
Intermediates

Objective: To quantify the intracellular concentrations of glycolytic intermediates.

Methodology: Rapid quenching of metabolism followed by metabolite extraction and analysis
by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass
Spectrometry (LC-MS).[16][17]

e Quenching:

o Rapidly harvest fungal mycelia and immediately quench metabolic activity by immersing in
a cold solvent, such as 60% methanol at -40°C.[18] This is crucial to prevent changes in
metabolite levels during sample processing.

e Extraction:

o Extract metabolites from the quenched mycelia using a suitable solvent system. A
common method involves using boiling buffered ethanol, which is effective for a broad
range of metabolites and also inactivates enzymes.[18]

o Alternatively, a biphasic extraction with chloroform/methanol/water can be used to
separate polar and non-polar metabolites.[16]

e Analysis:

o The extracted metabolites are derivatized (for GC-MS) and then analyzed by GC-MS or
LC-MS.

o Metabolites are identified based on their retention times and mass spectra compared to
known standards.

o Quantification is achieved by integrating the peak areas of the identified metabolites.
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Broader Implications and Future Directions

The central role of gpdA in fungal glycolysis makes it an attractive target for the development
of novel antifungal drugs. Inhibiting GpdA would disrupt a critical energy-producing pathway,
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potentially leading to fungal cell death. However, the high degree of conservation of GAPDH
across eukaryotes presents a challenge for developing fungus-specific inhibitors.

The "moonlighting” functions of GpdA in fungal pathogenesis, such as its role in adhesion,
offer alternative avenues for therapeutic intervention. Targeting these non-glycolytic functions
could disrupt the ability of pathogenic fungi to colonize and infect a host, without directly
affecting the highly conserved catalytic site of the enzyme.

Future research should focus on:

o Elucidating the specific signaling pathways and transcription factors that regulate gpdA
expression in various fungal species, particularly in response to host-derived signals.

o Further characterizing the non-glycolytic functions of GpdA and their contribution to fungal
virulence.

o Developing high-throughput screening assays to identify specific inhibitors of fungal GpdA or
its moonlighting functions.

Conclusion

The gpdA gene and its protein product, GAPDH, are indispensable for fungal glycolysis and,
by extension, for fungal growth and survival. Its strong, constitutive expression has made it a
valuable tool in biotechnology, while its central metabolic role and moonlighting functions make
it a subject of intense interest in the fields of mycology and drug development. A thorough
understanding of the function and regulation of gpdA is crucial for developing new strategies to
combat fungal diseases and for harnessing the metabolic potential of fungi in various industrial
applications.
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 To cite this document: BenchChem. [The Pivotal Role of the gpdA Gene in Fungal
Glycolysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663518#gpda-gene-function-in-fungal-glycolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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